Sulfoximine vs. Sulfoxide: Hydrogen-Bonding Capacity and Metabolic Stability Gain
The target compound's sulfoximine group (S=O/NH) provides a structurally defined hydrogen-bond donor (NH) with a predicted pKa of ~10.5, compared to the sulfoxide analog 3-(propylsulfinyl)-1H-1,2,4-triazol-5-amine (CAS 79742-04-4) which lacks an additional H-bond donor at the sulfur center . This is a critical differentiator, as sulfoximines have been documented to increase metabolic stability over sulfones/sulfoxides by reducing oxidative metabolism at the alpha-carbon. In published kinase programs, the dimethylsulfoximine moiety contributed to an IC50 of 4-8 nM in ATR kinase inhibition, whereas matched sulfone pairs showed a significant potency drop (class-level data) [1].
| Evidence Dimension | Hydrogen-bond donor count at the sulfur-linked moiety |
|---|---|
| Target Compound Data | 1 (imino NH); HBA: 4; tPSA: 79.4 Ų (predicted) [2] |
| Comparator Or Baseline | 3-(Propylsulfinyl)-1H-1,2,4-triazol-5-amine (CAS 79742-04-4): 2 HBD, 4 HBA |
| Quantified Difference | Target compound gains 1 additional H-bond donor at the sulfur center, associated with enhanced target engagement and metabolic stability in class-level analysis [1] |
| Conditions | Calculated physiochemical properties; class-level biological data from ATR kinase inhibitor patent series |
Why This Matters
A defined hydrogen-bond donor is often a prerequisite for strong polar interaction with biological targets (e.g., kinase hinge regions), giving this scaffold a critical advantage over simple sulfoxides in structure-based design.
- [1] US10894052B2. Substituted pyridine derivatives as ATR kinase inhibitors. Example 23 & 32. Board of Regents, The University of Texas System. 2021. BindingDB: BDBM478128 (IC50 8 nM) and BDBM478140 (IC50 4 nM). View Source
- [2] CAS 2193059-29-7: ({3-(4-Bromophenyl)-1H-1,2,4-triazol-5-ylimino}dimethyl-lambda6-sulfanone). Computed Properties. Kuujia.com. View Source
